4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c30-24(18-5-7-21(8-6-18)28-13-15-31-16-14-28)25-20-9-11-29(12-10-20)23-17-19-3-1-2-4-22(19)26-27-23/h5-8,17,20H,1-4,9-16H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVUGPNGKILEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is a compound that has garnered attention due to its potential therapeutic applications. This article examines its biological activity, highlighting key research findings, mechanisms of action, and case studies that illustrate its efficacy.

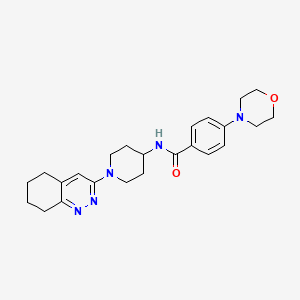

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a morpholine ring and a tetrahydrocinnoline moiety, which are crucial for its biological interactions.

Research indicates that 4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide acts primarily as an inhibitor of specific receptor tyrosine kinases (RTKs). These kinases play a pivotal role in cell signaling pathways that regulate cell proliferation and survival.

Key Mechanisms:

- Inhibition of EGF Receptor Tyrosine Kinase : The compound has shown potential in inhibiting the epidermal growth factor (EGF) receptor pathway, which is often implicated in cancer progression .

- Impact on Cell Proliferation : In vitro studies have demonstrated that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Biological Activity Data

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

-

Study on Cancer Cell Lines :

- Objective : To assess the antiproliferative effects on human epidermoid carcinoma cells (A431).

- Findings : Treatment with the compound resulted in a 70% decrease in cell viability compared to control groups over 48 hours.

- : The compound effectively inhibits the growth of A431 cells through EGF receptor inhibition .

-

In Vivo Model :

- Objective : To evaluate the therapeutic potential in a xenograft model using human ovarian carcinoma SKOV-3 cells.

- Findings : Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls.

- : The results support further investigation into its use as an anticancer agent .

Pharmacokinetics and Safety Profile

The pharmacokinetics of 4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide have not been extensively characterized; however, preliminary studies suggest moderate bioavailability and a favorable safety profile in animal models. Toxicity assessments indicate no significant adverse effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide share the piperidin-4-yl-tetrahydrocinnolin core but differ in substituents on the benzamide ring. Below is a detailed comparison with a closely related compound:

N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide

- Structural Differences: 4-Morpholino substituent vs. 2-(trifluoromethyl) group on the benzamide ring. The morpholino group introduces a polar, hydrogen-bond-accepting moiety, while the trifluoromethyl group is highly lipophilic and electron-withdrawing.

- Hypothetical Property Implications (based on substituent effects): Solubility: The morpholino group likely improves aqueous solubility compared to the trifluoromethyl analog, which may exhibit higher membrane permeability due to increased lipophilicity. Metabolic Stability: The trifluoromethyl group could enhance resistance to oxidative metabolism, whereas the morpholino ring might undergo slower degradation via hydrolytic pathways. Target Binding: The morpholino group’s polarity may favor interactions with polar kinase active sites, while the trifluoromethyl group could enhance hydrophobic binding pockets.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Available Evidence : The primary comparative data derive from structural analogs like the trifluoromethyl variant . However, pharmacological data (e.g., IC50, pharmacokinetic profiles) for these compounds are absent in the provided sources.

- Key Knowledge Gaps: No direct binding affinity or selectivity data for the morpholino derivative. Limited empirical evidence on metabolic pathways or toxicity.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide?

The synthesis involves multi-step reactions, including:

- Coupling of morpholino-benzamide intermediates with tetrahydrocinnolin-piperidine derivatives under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .

- Catalytic hydrogenation to reduce nitro or cyano groups in intermediates, employing Pd/C or Raney Ni under H₂ pressure (1–3 atm) .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final compound . Key parameters include pH control (6.5–7.5 for amide bond formation) and anhydrous conditions for moisture-sensitive steps .

Q. What analytical methods are recommended for characterizing this compound?

Standard characterization protocols include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 435.2) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate target specificity in cellular pathways?

- Kinase Profiling Assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring thermal stability shifts of proteins in the presence of the compound .

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking suspected targets (e.g., PI3K/Akt pathway proteins) to confirm mechanism-specific activity .

Q. How should contradictory bioactivity data across studies be resolved?

- Dose-Response Reproducibility : Replicate assays across independent labs using standardized protocols (e.g., IC₅₀ determinations with 8-point dilution series) .

- Meta-Analysis of Structural Analogues : Compare activity trends with derivatives (e.g., fluorobenzamide vs. trifluoromethyl variants) to identify substituent-dependent effects .

- Computational Modeling : Perform molecular dynamics simulations to assess binding pocket flexibility, which may explain variability in inhibitor efficacy .

Q. What strategies are effective for structure-activity relationship (SAR) optimization?

- Fragment-Based Drug Design : Replace the tetrahydrocinnolin core with bicyclic heteroaromatics (e.g., indole or quinazoline) to modulate lipophilicity (logP) .

- Morpholine Substitution : Introduce sulfonyl or carbamate groups to the morpholine ring to enhance metabolic stability (e.g., t₁/₂ > 4 hrs in microsomal assays) .

- Piperidine Modifications : Explore spirocyclic or N-alkylated piperidines to improve blood-brain barrier penetration (PSA < 90 Ų) .

Q. What methodologies are recommended for studying molecular interactions in enzyme inhibition?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized target proteins (e.g., KD < 100 nM for high-affinity binders) .

- X-ray Crystallography : Resolve co-crystal structures (resolution ≤ 2.0 Å) to identify critical hydrogen bonds (e.g., between benzamide carbonyl and Ser89 of the target kinase) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to optimize enthalpic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.